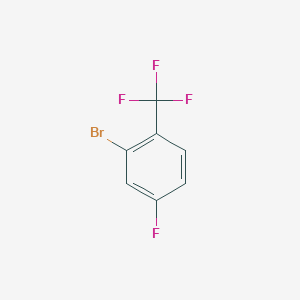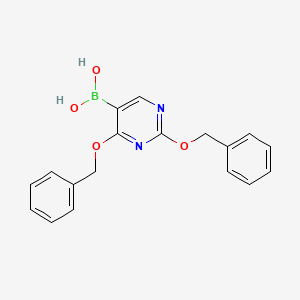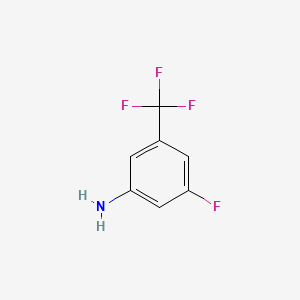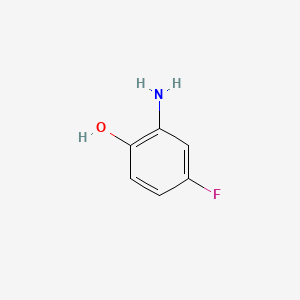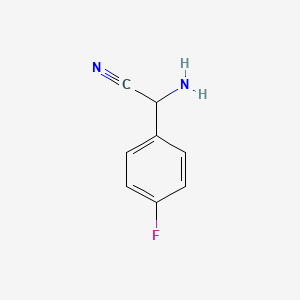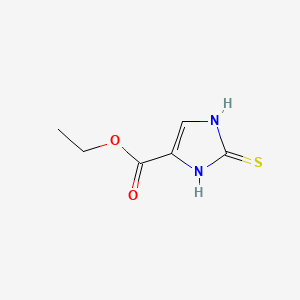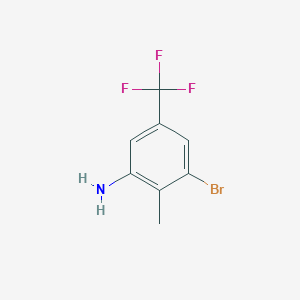
Bromure de benzyltriméthylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl trimethyl ammonium tribromide is a chemical compound with the molecular formula C10H16Br3N . It acts as a brominating agent for aromatic compounds and also functions as a mild oxidizing agent for many functional groups . It can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
Benzyl trimethyl ammonium tribromide can be synthesized by immobilizing tribenzyl ammonium-tribromide on magnetic Fe3O4 nanoparticles . This compound can also be synthesized from Benzyltrimethylammonium bromide by treating it with an aqueous solution of CrO3 and HF .Molecular Structure Analysis
The molecular structure of Benzyl trimethyl ammonium tribromide consists of 10 carbon atoms, 16 hydrogen atoms, 3 bromine atoms, and 1 nitrogen atom . The molecular weight of this compound is 389.95 .Chemical Reactions Analysis
Benzyl trimethyl ammonium tribromide has been used as a catalyst in the oxidative coupling of thiols and oxidation of sulfides . It can also be used as an oxidizing reagent for the conversion of monosubstituted benzylamines into corresponding aldimines in the presence of DMSO .Applications De Recherche Scientifique
Bromation sélective des phénols
BTMABr3 est utilisé pour la bromation sélective des phénols, un processus crucial dans la synthèse de composés phénoliques bromés . La réaction avec les phénols dans le dichlorométhane-méthanol donne des mono-, di- ou tribromophénols de manière sélective et efficace. Cette méthode est particulièrement avantageuse en raison de ses conditions douces et de ses bons rendements.
Bromation des p-crésols stériquement encombrés
Dans la synthèse des p-crésols stériquement encombrés, BTMABr3 réagit pour former des dérivés 4-bromométhyliques . Cette réaction est importante pour la création de composés avec des groupes tert-butyle ou isobornyle volumineux, qui sont difficiles à bromer en utilisant des méthodes conventionnelles.
Oxydation des aldéhydes aliphatiques
BTMABr3 sert d'agent oxydant pour les aldéhydes aliphatiques, les transformant en acides carboxyliques correspondants . L'oxydation implique la formation d'un complexe intermédiaire, suivie de sa décomposition, qui est l'étape déterminante de la vitesse.
Halogénation des composés aromatiques
Le composé est efficace dans l'halogénation des composés aromatiques activés tels que les amines aromatiques, les éthers et les acétanilides . La présence de méthanol dans le mélange réactionnel améliore considérablement la réaction, conduisant à une bromation à haut rendement.
Bromation électrophile des arènes
BTMABr3 est utilisé pour la bromation électrophile des arènes en présence de chlorure de zinc dans l'acide acétique . Cette application est cruciale pour introduire des atomes de brome dans le cycle aromatique, qui est un motif structural courant dans de nombreuses molécules organiques.
Bromation benzylique
En présence d'AIBN (azobisisobutyronitrile), BTMABr3 peut effectuer une bromation benzylique dans le benzène à reflux . Cette réaction est particulièrement utile pour la synthèse d'alcanes bromés, qui sont des intermédiaires précieux dans la synthèse organique.
Synthèse de dérivés dibromoacétyles
BTMABr3 réagit avec les dérivés acétyles pour donner des dérivés dibromoacétyles . Ces dérivés sont importants dans diverses transformations chimiques, notamment la fonctionnalisation ultérieure et les réactions de couplage croisé.
Addition aux alcènes
Enfin, BTMABr3 peut s'additionner aux alcènes pour former des adduits 1,2-dibromo . Cette réaction d'addition est une étape clé dans la synthèse de nombreux composés organiques, notamment les produits pharmaceutiques et les produits agrochimiques.
Safety and Hazards
Benzyl trimethyl ammonium tribromide is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is advised to avoid contact with skin and eyes, and not to breathe vapors. In case of insufficient ventilation, suitable respiratory equipment should be worn .
Orientations Futures
Benzyl trimethyl ammonium tribromide has potential applications in various chemical reactions due to its oxidizing properties . It can be used as a starting material for the synthesis of benzyltrimethylammonium fluorochromate (BTMAFC) by treating with an aqueous solution of CrO3 and HF . Future research may focus on exploring its potential applications in other chemical reactions.
Mécanisme D'action
Target of Action
Benzyltrimethylammonium tribromide, also known as BTMABr3 or Benzyl trimethyl ammonium tribromide, is a chemical compound with the formula C10H16Br3N It is known to act on organic compounds, particularly aromatic compounds, facilitating their bromination .
Mode of Action
It is known to act as a brominating agent . It facilitates the addition of bromine atoms to organic compounds, particularly aromatic compounds .
Biochemical Pathways
It is known to be involved in the bromination reactions of organic compounds . The bromination process can lead to significant changes in the properties of the target compounds, affecting their reactivity, polarity, and other characteristics .
Result of Action
The primary result of the action of Benzyltrimethylammonium tribromide is the bromination of target organic compounds . This can lead to significant changes in the properties of these compounds, including their reactivity, polarity, and other characteristics .
Analyse Biochimique
Biochemical Properties
Benzyl trimethyl ammonium tribromide plays a crucial role in biochemical reactions, primarily as a brominating and oxidizing agent. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it can oxidize primary and secondary alcohols to their corresponding carbonyl compounds, which can then interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the transfer of bromine atoms to the target molecules, leading to the formation of brominated products.
Cellular Effects
Benzyl trimethyl ammonium tribromide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the bromination of cellular proteins can affect their function and stability, leading to changes in cell signaling pathways . Additionally, the oxidation of cellular metabolites by benzyl trimethyl ammonium tribromide can impact cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of benzyl trimethyl ammonium tribromide involves its ability to act as a brominating and oxidizing agent. At the molecular level, it binds to target biomolecules and transfers bromine atoms, leading to the formation of brominated products . This can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, benzyl trimethyl ammonium tribromide can induce changes in gene expression by modifying DNA or histone proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl trimethyl ammonium tribromide can change over time. The compound is known to be light-sensitive and hygroscopic, which can affect its stability and degradation . Long-term exposure to benzyl trimethyl ammonium tribromide can lead to cumulative effects on cellular function, including potential alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of benzyl trimethyl ammonium tribromide vary with different dosages in animal models. At low doses, it may act as a mild oxidizing agent with minimal adverse effects. At high doses, it can exhibit toxic effects, including skin and eye irritation . Threshold effects observed in studies indicate that the compound’s impact on cellular function and metabolism is dose-dependent.
Metabolic Pathways
Benzyl trimethyl ammonium tribromide is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes such as alcohol dehydrogenases and oxidases, leading to the oxidation of alcohols and other metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells.
Transport and Distribution
Within cells and tissues, benzyl trimethyl ammonium tribromide is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by its chemical properties, such as its hygroscopic nature . The compound’s distribution within cells can affect its activity and function.
Subcellular Localization
The subcellular localization of benzyl trimethyl ammonium tribromide is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . The compound’s activity and function can be modulated by its localization within different subcellular compartments.
Propriétés
InChI |
InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQESKQAHRXOSMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111865-47-5 |
Source


|
| Record name | Benzyltrimethylammonium Tribromide [Brominating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Benzyl trimethyl ammonium tribromide in the provided research?
A1: In the provided research, Benzyl trimethyl ammonium tribromide (BTMATB) is used as an additive in the preparation of specialized coatings. While the exact role of BTMATB is not explicitly stated, its inclusion suggests it likely influences the coating's properties during preparation or final application. [, ] Further research is needed to elucidate its specific function, such as influencing polymerization, acting as a surfactant, or modifying the final film's properties.
Q2: Are there any alternative compounds to BTMATB in similar applications?
A2: While the provided abstracts don't mention specific alternatives to BTMATB, similar quaternary ammonium compounds are often used in coating formulations. These alternatives could include variations in the alkyl chain length or the counterion (e.g., chloride instead of bromide). [, ] The choice of alternative would depend on the desired properties of the final coating and its application. For example, different quaternary ammonium compounds may influence the coating's viscosity, drying time, or surface properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

